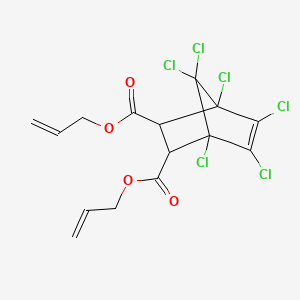
1,2-O-Isopropylidène-D-mannitol
Vue d'ensemble
Description
1,2-O-Isopropylidene-D-mannitol is a sugar alcohol that is metabolically inert in humans . It has the molecular formula C9H18O6, an average mass of 222.236 Da, and a monoisotopic mass of 222.110336 Da . It is a very important chiral template that has been used in the syntheses of numerous compounds .
Synthesis Analysis
The synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol involves D-mannitol as the starting material. The acetalation of D-mannitol was performed in acetone in the presence of zinc chloride as a catalyst to give 1,2:5,6-di-O-isopropylidene-D-mannitol in 87% yield .
Molecular Structure Analysis
The molecular structure of 1,2-O-Isopropylidene-D-mannitol has been examined by single-crystal X-ray crystallography . It has the mannitol 2R,3R,4R,5R configuration and different conformations .
Chemical Reactions Analysis
1,2:5,6-di-O-isopropylidene-D-mannitol is a very important chiral template which has been used in the syntheses of numerous compounds. The first step in these syntheses is the oxidative cleavage of the diol either by sodium metaperiodate or lead tetraacetate to afford 2,3-O-isopropylidene-D-glyceraldehyde .
Physical And Chemical Properties Analysis
1,2-O-Isopropylidene-D-mannitol has a density of 1.3±0.1 g/cm3, a boiling point of 458.7±40.0 °C at 760 mmHg, and a flash point of 231.2±27.3 °C . It has 6 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Synthèse d'autres composés
Le 1,2-O-isopropylidène-D-mannitol est un modèle chiral très important qui a été utilisé dans la synthèse de nombreux composés . La première étape de ces synthèses est souvent la coupure oxydative du diol (this compound) soit par le métaperiodate de sodium soit par le tétraacétate de plomb pour obtenir le 2,3-O-isopropylidène-D-glycéraldéhyde .
Protection des diols
Les diols réagissent avec les aldéhydes, les cétones, le 2,2-diméthoxypropane et le 2-méthoxypropène pour donner des acétals cycliques. Cette réaction est fréquemment utilisée pour protéger les diols car les acétals sont stables dans diverses conditions et peuvent être éliminés par hydrolyse en présence d'acide . Le this compound, étant un acétal, peut être utilisé à cette fin.
Synthèse à haut rendement
La synthèse du this compound a été considérablement améliorée en utilisant le D-mannitol comme matière première. L'acétalisation du D-mannitol a été réalisée dans l'acétone en présence de chlorure de zinc comme catalyseur pour donner du this compound avec un rendement de 87% . Cette synthèse à haut rendement est importante pour produire du this compound en grandes quantités pour diverses applications.
Études de stabilité des acétals
Des études sur la stabilité des acétals ont été menées pour expliquer les rendements élevés de la synthèse du this compound . Ces études peuvent fournir des informations précieuses sur la stabilité des acétals et peuvent guider la conception de nouvelles réactions et synthèses.
Analyse des spectres RMN
Des spectres RMN à haut champ ont été obtenus et l'attribution de tous les signaux a été réalisée à l'aide de spectres de double irradiation, de différence NOE et de HETCOR . Cela rend le this compound utile dans les études RMN et dans la caractérisation d'autres composés.
Production à grande échelle
Le this compound est préparé à des échelles relativement grandes et avec un rendement élevé en utilisant des réactifs peu coûteux . Cela en fait un choix rentable pour diverses applications qui nécessitent de grandes quantités du composé.
Mécanisme D'action
Target of Action
1,2-O-Isopropylidene-D-mannitol is a derivative of D-mannitol . It is primarily used as a chiral template in the synthesis of numerous compounds . The primary targets of this compound are the biochemical pathways involved in these syntheses .
Mode of Action
The compound acts as a protective group for the hydroxyl groups in D-mannitol during chemical reactions . It interacts with its targets by forming acetals, which are stable under various conditions and can be removed by hydrolysis in the presence of acid .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of various compounds. For example, it has been used in the oxidative cleavage of the diol to afford 2,3-O-isopropylidene-D-glyceraldehyde .
Pharmacokinetics
D-mannitol is known to be well-absorbed and distributed throughout the body, and it is excreted unchanged in the urine .
Result of Action
The primary result of the action of 1,2-O-Isopropylidene-D-mannitol is the protection of the hydroxyl groups in D-mannitol during chemical reactions, allowing for the successful synthesis of various compounds .
Action Environment
The action of 1,2-O-Isopropylidene-D-mannitol is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is stable under various conditions but can be removed by hydrolysis in the presence of acid . It is also sensitive to moisture and should be stored under inert gas .
Orientations Futures
1,2:5,6-di-O-isopropylidene-D-mannitol has been used in the synthesis of numerous compounds, indicating its potential for future applications in chemical synthesis . It has also been used in CuI-catalyzed dipolar cycloaddition reactions with n-alkyl azides to generate model compounds for potential new gemini surfactants .
Analyse Biochimique
Biochemical Properties
It is known to be an intermediate of nebivolol, a β1 receptor blocker and vasodilator . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.
Cellular Effects
Given its role as a nebivolol intermediate, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism related to β1 receptor activity .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1,2-O-Isopropylidene-D-mannitol are not well-defined. It is known to be a nebivolol intermediate , suggesting it may interact with enzymes or cofactors involved in the metabolism of this drug.
Propriétés
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-9(2)14-4-6(15-9)8(13)7(12)5(11)3-10/h5-8,10-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNIYRGNKYHYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(C(CO)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310347 | |
| Record name | 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4306-35-8 | |
| Record name | NSC226057 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)



![(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1596298.png)


